

Inter-laboratory Comparison of Disperse Yellow 3 Analysis: A Technical Guide

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Compound of Interest

Compound Name: Disperse Yellow 3

Cat. No.: B124930

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This guide provides a comparative overview of analytical methodologies for the determination of **Disperse Yellow 3**, a monoazo dye used in the textile and plastics industries.^{[1][2]} The focus is on providing researchers, scientists, and drug development professionals with a framework for assessing inter-laboratory variability and understanding the critical parameters of analytical method validation. The data and protocols presented are synthesized from established analytical practices and international standards.

Quantitative Data Summary

The performance of different laboratories analyzing **Disperse Yellow 3** can be evaluated through proficiency testing or round-robin tests. These studies are essential for assessing the reproducibility and reliability of analytical methods across various facilities. Below is a summary of results from a round-robin test for the determination of **Disperse Yellow 3** on a polyamide sample, as detailed in ISO 16373-3:2014.^[3]

Table 1: Inter-laboratory (Round Robin) Test Results for **Disperse Yellow 3** on Polyamide (1.0%)^[3]

Testing Facility	Result 1 (mg/kg)	Result 2 (mg/kg)	Result 3 (mg/kg)	Average (mg/kg)	Standard Deviation	Variance
A	2362	3814	2861	3012	738	544252.3
B	4900	4400	4300	4533	321	103333.3
F	2070	1930	1930	1977	81	6533.3
K	776	706	-	741	49	2450.0
L	2012	1784	1795	1864	129	16532.3
M	3848	3530	-	3689	-	-

Experimental Protocols

The analysis of **Disperse Yellow 3** typically involves extraction from the sample matrix followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) are the most common techniques.[\[4\]](#)[\[5\]](#)

1. Sample Preparation: Extraction[\[6\]](#)

- Objective: To efficiently extract **Disperse Yellow 3** from the sample matrix (e.g., textile, plastic).
- Procedure:
 - Accurately weigh 1.0 g of the homogenized test specimen into a 100 ml test tube.
 - Add 100 ml of a 0.25% triethylamine in methanol solution.
 - Seal the test tube and place it in an ultrasonic bath.
 - Heat the sample to $50\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ and maintain this temperature for 3 hours with sonication.
 - Transfer the extract to a 200 ml round-bottom flask.

- Evaporate the solvent completely using a vacuum rotary evaporator with the water bath at $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$.
- Dissolve the residue in 1 ml of methanol.
- Filter the solution through a $0.45\text{ }\mu\text{m}$ PTFE syringe filter prior to analysis.

2. Analytical Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)[4]

- Principle: This method separates **Disperse Yellow 3** from other components in the extract based on its affinity for the stationary and mobile phases. The DAD allows for the quantification and spectral confirmation of the analyte.
- Instrumentation and Conditions:
 - HPLC System: A system equipped with a gradient pump, autosampler, column oven, and diode-array detector.
 - Column: A C18 reversed-phase column (e.g., $5\text{ }\mu\text{m}$ particle size, $4.6\text{ mm} \times 250\text{ mm}$) is commonly used.
 - Mobile Phase: A gradient elution using Acetonitrile and 0.1% Formic Acid in Water.
 - Flow Rate: 1.0 mL/min .
 - Column Temperature: 30°C .
 - Injection Volume: $5\text{ }\mu\text{L}$.
 - Detection Wavelength: 350 nm for **Disperse Yellow 3**.

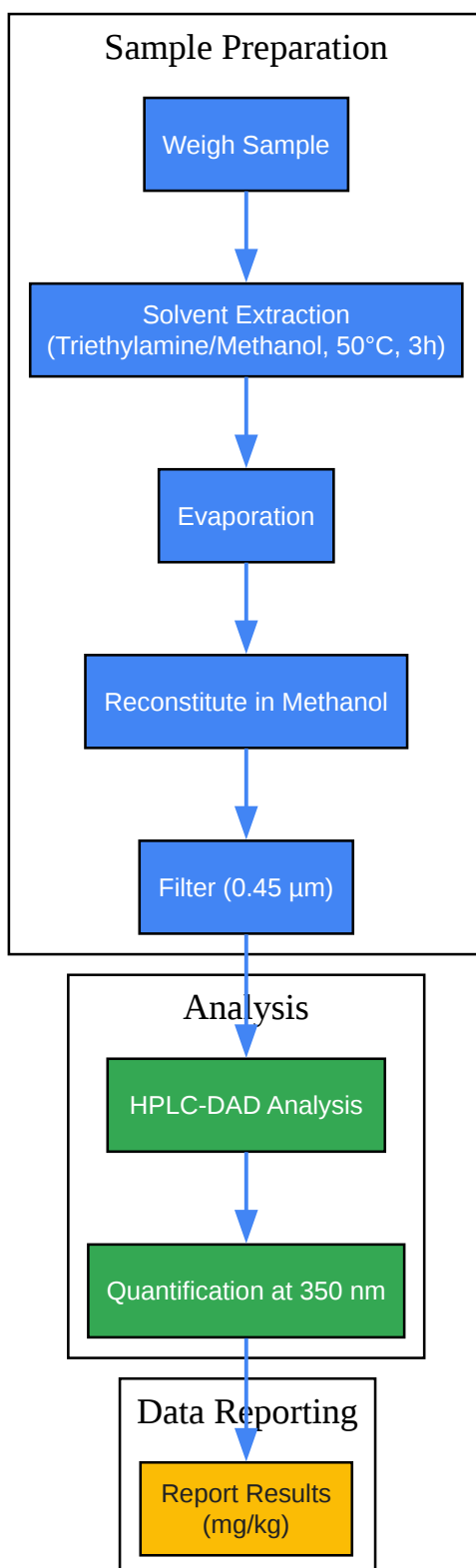
3. Method Validation Parameters[4][7][8][9]

To ensure the reliability of results, the analytical method must be validated. Key validation parameters include:

- **Specificity:** The ability to accurately measure the analyte in the presence of other components.
- **Linearity:** The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range (e.g., $r^2 \geq 0.999$).^[7]^[8]
- **Accuracy:** The closeness of the measured value to the true value, often assessed through recovery studies of spiked samples (e.g., 96.0-102.6% recovery).^[7]
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly. It is typically expressed as the relative standard deviation (RSD) (e.g., 0.16-2.01% RSD).^[7]
- **Limit of Detection (LOD):** The lowest concentration of the analyte that can be reliably detected.
- **Limit of Quantitation (LOQ):** The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

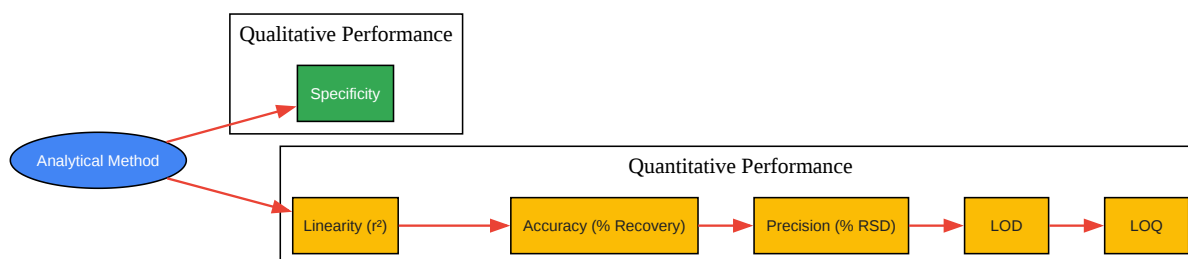
Visualized Workflow and Logic

The following diagrams illustrate the general workflow for the analysis of **Disperse Yellow 3** and the logical relationship of method validation parameters.



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Caption: Experimental workflow for the analysis of **Disperse Yellow 3**.



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Caption: Key validation parameters for an analytical method.

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